4-Chloro-2-piperidin-1-yl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-piperidin-1-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom and a piperidine ring
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It can be inferred from the known targets that this compound likely interacts with these targets, leading to inhibition of their function and subsequent antibacterial effects .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole are likely related to its targets. By inhibiting enzymes such as dihydroorotase, DNA gyrase, and others, this compound could potentially disrupt bacterial DNA replication, protein synthesis, and cell wall synthesis, among other processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of bacterial growth and proliferation due to the inhibition of key enzymes involved in essential biological processes .
Preparation Methods
The synthesis of 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the coupling of substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux . Industrial production methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-Chloro-2-piperidin-1-yl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Chloro-2-piperidin-1-yl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent and its ability to inhibit enzymes like cyclooxygenase.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including other benzothiazole derivatives.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, aiding in drug design.
Comparison with Similar Compounds
4-Chloro-2-piperidin-1-yl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Similar in structure but lacks the piperidine ring, which may affect its biological activity.
4-Chloro-2-morpholin-1-yl-1,3-benzothiazole: Contains a morpholine ring instead of a piperidine ring, which can alter its pharmacokinetic properties.
2-(Piperidin-1-yl)benzothiazole: Lacks the chlorine atom, which may influence its reactivity and interaction with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMPPLBHWCLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.